molecular formula C13H26O2 B14699864 2,2-Diethylnonanoic acid CAS No. 14276-85-8

2,2-Diethylnonanoic acid

Cat. No.: B14699864
CAS No.: 14276-85-8
M. Wt: 214.34 g/mol
InChI Key: ZNZVPWFZYLKUIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Diethylnonanoic acid is an organic compound belonging to the class of fatty acids. It is characterized by a nonanoic acid backbone with two ethyl groups attached to the second carbon atom. This structural modification imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diethylnonanoic acid typically involves the alkylation of nonanoic acid derivatives. One common method is the Friedel-Crafts alkylation, where nonanoic acid is reacted with ethyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions allows for efficient large-scale synthesis. Additionally, the purification of the final product is often carried out using distillation or recrystallization techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2,2-Diethylnonanoic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes under specific conditions.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ethyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms into the molecule.

Major Products Formed

    Oxidation: Ketones and aldehydes.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2,2-Diethylnonanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and its interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.

    Industry: It is used in the production of specialty chemicals, lubricants, and surfactants.

Mechanism of Action

The mechanism of action of 2,2-Diethylnonanoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the ethyl groups can modulate the compound’s hydrophobicity, affecting its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethylnonanoic acid: Similar structure but with methyl groups instead of ethyl groups.

    2,2-Diethylhexanoic acid: Shorter carbon chain but similar ethyl substitution.

    Nonanoic acid: Lacks the ethyl groups, making it less hydrophobic.

Uniqueness

2,2-Diethylnonanoic acid’s unique structure, with ethyl groups at the second carbon, imparts distinct chemical and physical properties. This makes it more hydrophobic and potentially more reactive in certain chemical reactions compared to its analogs. Its unique properties make it valuable in specific industrial and research applications.

Properties

CAS No.

14276-85-8

Molecular Formula

C13H26O2

Molecular Weight

214.34 g/mol

IUPAC Name

2,2-diethylnonanoic acid

InChI

InChI=1S/C13H26O2/c1-4-7-8-9-10-11-13(5-2,6-3)12(14)15/h4-11H2,1-3H3,(H,14,15)

InChI Key

ZNZVPWFZYLKUIV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(CC)(CC)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.